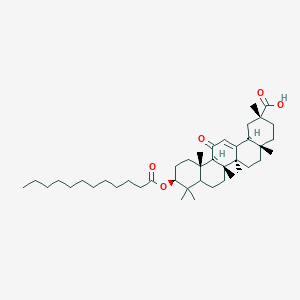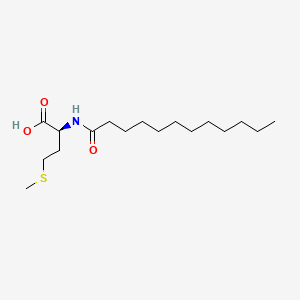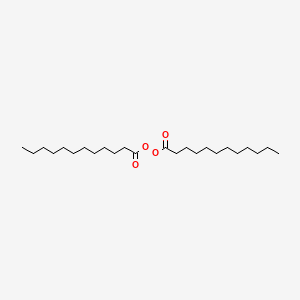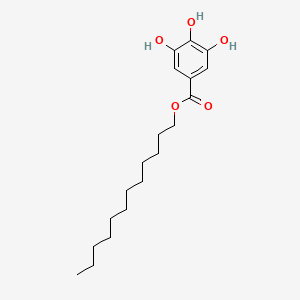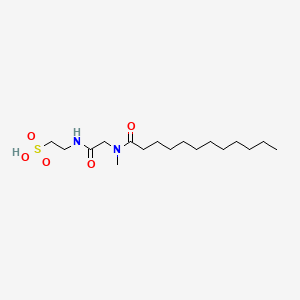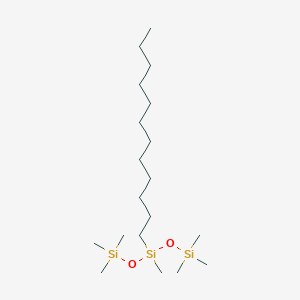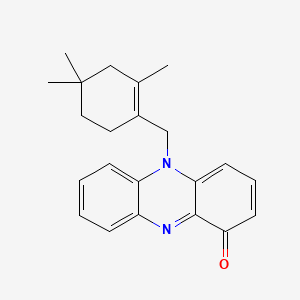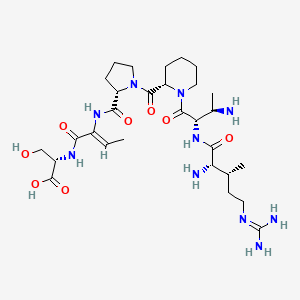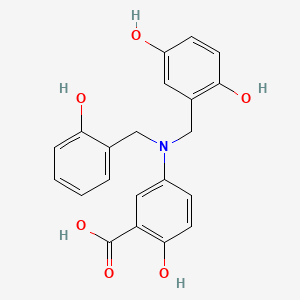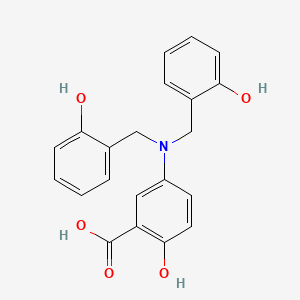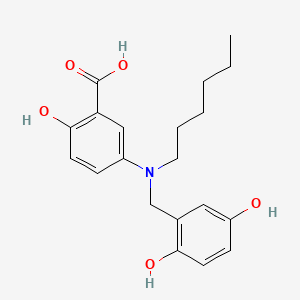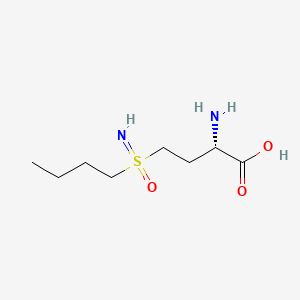
l-Buthionine sulfoximine
Vue d'ensemble
Description
La L-Buthionine-(S,R)-Sulfoximine est un composé chimique connu pour son rôle d'inhibiteur de la gamma-glutamylcystéine synthétase, une enzyme essentielle à la synthèse du glutathion. Le glutathion est un antioxydant vital dans les cellules, les protégeant du stress oxydatif et maintenant l'équilibre redox. Ce composé a été largement étudié pour sa capacité à épuiser les niveaux de glutathion, ce qui en fait un outil précieux dans la recherche scientifique, en particulier dans les études liées au stress oxydatif, au cancer et à la toxicité des métaux lourds .
Applications De Recherche Scientifique
L-Buthionine-(S,R)-Sulfoximine has a wide range of applications in scientific research:
Chemistry: It is used to study the role of glutathione in various chemical reactions and processes.
Biology: Researchers use it to investigate the effects of glutathione depletion on cellular functions and oxidative stress.
Medicine: It is employed in cancer research to enhance the efficacy of chemotherapeutic agents by depleting glutathione levels in cancer cells.
Industry: It is used in the development of new drugs and therapeutic agents targeting oxidative stress-related diseases
Mécanisme D'action
Target of Action
l-Buthionine sulfoximine (BSO) primarily targets γ-glutamylcysteine synthetase , a key enzyme in glutathione biosynthesis . This enzyme is essential for the first step of glutathione synthesis .
Mode of Action
BSO acts as a potent, fast-acting, and irreversible inhibitor of γ-glutamylcysteine synthetase . By inhibiting this enzyme, BSO blocks the production of glutathione, a critical antioxidant in cells . This inhibition leads to a decrease in cellular glutathione levels .
Biochemical Pathways
The primary biochemical pathway affected by BSO is the glutathione synthesis pathway . Glutathione plays a crucial role in protecting cells from oxidative stress. By inhibiting γ-glutamylcysteine synthetase, BSO disrupts this pathway, leading to a decrease in glutathione levels and an increase in oxidative stress . This increased oxidative stress can lead to DNA damage, cell cycle arrest, and apoptosis .
Pharmacokinetics
BSO exhibits linear pharmacokinetics within the dose range used in clinical studies . The compound is eliminated rapidly from the plasma in a biexponential manner, with the R- (inactive) isomer being eliminated faster than the S- (active) isomer . Renal clearance of both S- and R-isomers approximates glomerular filtration rate and accounts for a significant portion of total clearance .
Result of Action
The primary result of BSO’s action is the induction of oxidative stress in cells due to the depletion of glutathione . This oxidative stress can lead to DNA damage, cell cycle arrest in the G2/M phase, and apoptosis . In cancer cells, this can enhance the cytotoxic effects of chemotherapy and radiation treatments .
Action Environment
The action of BSO can be influenced by various environmental factors. For instance, the presence of other compounds, such as copper complexes, can enhance the effect of BSO on tumor cell viability and oxidative damage . Additionally, the efficacy of BSO can be influenced by the metabolic activity of cells, as cells with higher metabolic activity and thus higher intrinsic rates of reactive oxygen species generation may be more susceptible to the effects of BSO .
Analyse Biochimique
Biochemical Properties
l-Buthionine sulfoximine plays a crucial role in biochemical reactions by inhibiting the enzyme γ-glutamylcysteine synthetase. This enzyme is responsible for the first step in the biosynthesis of glutathione, a critical antioxidant in cells. By blocking this enzyme, this compound effectively reduces the levels of glutathione within cells. This interaction is significant because glutathione is involved in various cellular processes, including detoxification, redox balance, and regulation of cell proliferation .
Cellular Effects
The effects of this compound on cells are profound. By depleting glutathione levels, it disrupts the redox balance within cells, leading to increased oxidative stress. This oxidative stress can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, the reduction in glutathione levels can sensitize them to chemotherapeutic agents, enhancing their cytotoxic effects . Additionally, this compound has been shown to influence cell proliferation and apoptosis, making it a valuable tool in cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to γ-glutamylcysteine synthetase and inhibiting its activity. This inhibition prevents the synthesis of γ-glutamylcysteine, the precursor to glutathione. As a result, the overall production of glutathione is reduced, leading to decreased cellular antioxidant capacity. This mechanism of action is critical for understanding how this compound can modulate cellular responses to oxidative stress and chemotherapeutic agents .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable and can maintain its inhibitory effects on glutathione synthesis for extended periods. Prolonged exposure to this compound can lead to cellular adaptation, where cells may upregulate alternative antioxidant pathways to compensate for the loss of glutathione. This adaptation can influence the long-term effects of this compound on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can effectively deplete glutathione levels without causing significant toxicity. At higher doses, this compound can induce adverse effects, including myelosuppression and gastrointestinal toxicity . These dose-dependent effects are crucial for determining the therapeutic window of this compound in clinical settings.
Metabolic Pathways
This compound is involved in the metabolic pathway of glutathione biosynthesis. By inhibiting γ-glutamylcysteine synthetase, it blocks the formation of γ-glutamylcysteine, the first precursor in the glutathione synthesis pathway. This inhibition leads to a decrease in glutathione levels, affecting various metabolic processes that rely on glutathione as a cofactor or antioxidant .
Transport and Distribution
Within cells, this compound is transported and distributed to various cellular compartments. It can interact with transporters and binding proteins that facilitate its uptake and localization. The distribution of this compound within cells can influence its effectiveness in depleting glutathione levels and modulating cellular responses .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with γ-glutamylcysteine synthetase. This localization is essential for its inhibitory effects on glutathione synthesis. Additionally, any post-translational modifications or targeting signals that direct this compound to specific cellular compartments can impact its activity and function .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La L-Buthionine-(S,R)-Sulfoximine peut être synthétisée par un processus en plusieurs étapes impliquant la réaction de la buthionine avec la sulfoximine. La synthèse implique généralement les étapes suivantes :
Formation de la buthionine : La buthionine est synthétisée à partir de la réaction de la lactone d'homosérine avec de l'ammoniac, suivie d'une réduction.
Formation de la sulfoximine : Le groupe sulfoximine est introduit en faisant réagir la buthionine avec des réactifs de sulfoximine dans des conditions contrôlées.
Méthodes de production industrielle : La production industrielle de L-Buthionine-(S,R)-Sulfoximine implique l'optimisation des conditions de réaction afin d'obtenir un rendement et une pureté élevés. Cela inclut le contrôle de la température, du pH et du temps de réaction pour assurer la formation efficace du produit souhaité .
Analyse Des Réactions Chimiques
Types de réactions : La L-Buthionine-(S,R)-Sulfoximine subit principalement des réactions de substitution en raison de la présence du groupe sulfoximine. Elle peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques.
Réactifs et conditions courants :
Oxydation : En présence d'agents oxydants, la L-Buthionine-(S,R)-Sulfoximine peut être oxydée pour former des dérivés sulfoxydes.
Réduction : Les agents réducteurs peuvent convertir le groupe sulfoximine en son amine correspondante.
Substitution : Divers nucléophiles peuvent substituer le groupe sulfoximine dans des conditions appropriées.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des dérivés sulfoxydes, des amines et des composés de sulfoximine substitués .
4. Applications de la recherche scientifique
La L-Buthionine-(S,R)-Sulfoximine a un large éventail d'applications dans la recherche scientifique :
Chimie : Elle est utilisée pour étudier le rôle du glutathion dans diverses réactions et processus chimiques.
Biologie : Les chercheurs l'utilisent pour étudier les effets de l'épuisement du glutathion sur les fonctions cellulaires et le stress oxydatif.
Médecine : Elle est utilisée dans la recherche sur le cancer pour améliorer l'efficacité des agents chimiothérapeutiques en épuisant les niveaux de glutathion dans les cellules cancéreuses.
Industrie : Elle est utilisée dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les maladies liées au stress oxydatif
5. Mécanisme d'action
La L-Buthionine-(S,R)-Sulfoximine exerce ses effets en inhibant la gamma-glutamylcystéine synthétase, l'enzyme responsable de la première étape de la synthèse du glutathion. En inhibant cette enzyme, le composé réduit efficacement les niveaux de glutathion dans les cellules. Cet épuisement du glutathion entraîne une augmentation du stress oxydatif et sensibilise les cellules à divers facteurs de stress, notamment les agents chimiothérapeutiques et les métaux lourds. La cible moléculaire principale est la gamma-glutamylcystéine synthétase et la voie impliquée est la voie de synthèse du glutathion .
Composés similaires :
D,L-Buthionine-(S,R)-Sulfoximine : Un mélange racémique de L-Buthionine-(S,R)-Sulfoximine, utilisé à des fins de recherche similaires.
Étoposide : Un agent chimiothérapeutique dont l'efficacité peut être améliorée par la L-Buthionine-(S,R)-Sulfoximine par l'épuisement du glutathion.
Cisplatine : Un autre agent chimiothérapeutique qui montre une cytotoxicité accrue lorsqu'il est utilisé en association avec la L-Buthionine-(S,R)-Sulfoximine.
Unicité : La L-Buthionine-(S,R)-Sulfoximine est unique en son inhibition spécifique de la gamma-glutamylcystéine synthétase, ce qui en fait un outil puissant pour étudier le rôle du glutathion dans divers processus biologiques. Sa capacité à épuiser les niveaux de glutathion et à améliorer l'efficacité des agents chimiothérapeutiques la distingue des autres composés .
Comparaison Avec Des Composés Similaires
D,L-Buthionine-(S,R)-Sulfoximine: A racemic mixture of L-Buthionine-(S,R)-Sulfoximine, used for similar research purposes.
Etoposide: A chemotherapeutic agent whose efficacy can be enhanced by L-Buthionine-(S,R)-Sulfoximine through glutathione depletion.
Cisplatin: Another chemotherapeutic agent that shows increased cytotoxicity when used in combination with L-Buthionine-(S,R)-Sulfoximine.
Uniqueness: L-Buthionine-(S,R)-Sulfoximine is unique in its specific inhibition of gamma-glutamylcysteine synthetase, making it a powerful tool for studying the role of glutathione in various biological processes. Its ability to deplete glutathione levels and enhance the efficacy of chemotherapeutic agents sets it apart from other compounds .
Propriétés
IUPAC Name |
(2S)-2-amino-4-(butylsulfonimidoyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3S/c1-2-3-5-14(10,13)6-4-7(9)8(11)12/h7,10H,2-6,9H2,1H3,(H,11,12)/t7-,14?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQFBVYMGADDTQ-CVSPRKDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=N)(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCS(=N)(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70894150 | |
| Record name | L-Buthionine sulfoximine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70894150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | L-Buthionine (SR)-sulfoximine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15088 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
H2O > 100 (mg/mL), Acetate buffer, pH4 > 100 (mg/mL), Carbonate buffer, pH9 > 100 (mg/mL), 0.1 N HCl > 100 (mg/mL), 0.1 N NaOH > 100 (mg/mL), MeOH < 1 (mg/mL), EtOH (95 %) < 1 (mg/mL), CH3CN < 1 (mg/mL), EtOAC < 1 (mg/mL), CHC13 < 1 (mg/mL), Dimethylacetamide < 1 (mg/mL), DMSO < 1 (mg/mL) | |
| Record name | BSO | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/326231%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
83730-53-4, 97590-40-4 | |
| Record name | L-Buthionine-S,R-sulfoximine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83730-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Buthionine sulfoximine, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083730534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Buthionine-(S,R)-sulfoximine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097590404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | l-buthionine sulfoximine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326231 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Buthionine sulfoximine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70894150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 83730-53-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTHIONINE SULFOXIMINE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEY8DZS103 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



